molecular formula C17H18O3 B7464985 4-[(4-Propylphenoxy)methyl]benzoic acid

4-[(4-Propylphenoxy)methyl]benzoic acid

Cat. No.: B7464985
M. Wt: 270.32 g/mol
InChI Key: JGCWCLCLHUPLGM-UHFFFAOYSA-N
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Description

4-[(4-Propylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C17H18O3 It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is substituted with a 4-propylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Propylphenoxy)methyl]benzoic acid typically involves the reaction of 4-propylphenol with benzyl chloride to form 4-(4-propylphenoxy)methylbenzene. This intermediate is then oxidized to yield the final product, this compound. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Propylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of 4-[(4-Propylphenoxy)methyl]benzaldehyde or this compound derivatives.

    Reduction: Formation of 4-[(4-Propylphenoxy)methyl]benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-[(4-Propylphenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Propylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenoxy)methyl]benzoic acid
  • 4-[(4-Ethylphenoxy)methyl]benzoic acid
  • 4-[(4-Butylphenoxy)methyl]benzoic acid

Comparison

4-[(4-Propylphenoxy)methyl]benzoic acid is unique due to its specific propyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-[(4-propylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-2-3-13-6-10-16(11-7-13)20-12-14-4-8-15(9-5-14)17(18)19/h4-11H,2-3,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCWCLCLHUPLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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